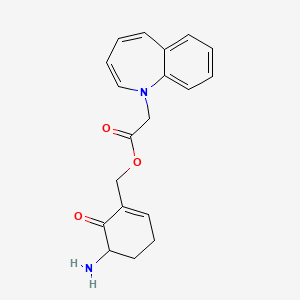
Interferon alfacon-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon. It is designed to mimic the activity of natural interferon alpha subtypes. This compound is primarily used for the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Interferon alfacon-1 is produced through recombinant DNA technology. The 166-amino acid sequence of this compound is derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position. Four additional amino acid changes are made to facilitate molecular construction, and a corresponding synthetic DNA sequence is constructed using chemical synthesis methodology .
Industrial Production Methods: The production of this compound involves the use of genetically modified Escherichia coli cells. These cells are altered by inserting a synthetically constructed sequence that codes for this compound. Prior to final purification, the compound is allowed to oxidize to its native state, and its final purity is achieved by sequential passage over a series of chromatography columns .
Chemical Reactions Analysis
Interferon alfacon-1, being a protein-based compound, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity is primarily biological. The compound interacts with specific cell-surface receptors to exert its effects .
Scientific Research Applications
Interferon alfacon-1 has a wide range of scientific research applications:
Chemistry: It is used in studies related to protein engineering and recombinant DNA technology.
Biology: It is utilized to understand the mechanisms of antiviral, antiproliferative, and immunomodulatory effects.
Medicine: It is employed in the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma
Mechanism of Action
Interferon alfacon-1 binds to specific cell-surface receptors, resulting in the transcription and translation of genes whose protein products have antiviral, antiproliferative, anticancer, and immune-modulating effects. The molecular targets include various signaling pathways that lead to the activation of immune responses and inhibition of viral replication .
Comparison with Similar Compounds
Interferon alfacon-1 is unique due to its synthetic nature and the specific amino acid sequence designed to maximize its efficacy. Similar compounds include:
Interferon alfa-2b: Another type I interferon used for similar therapeutic purposes but differs in amino acid sequence and production methods.
Interferon beta: Shares some structural similarities but is used for different medical conditions, such as multiple sclerosis.
Pegthis compound: A pegylated version of this compound, which has an extended half-life and improved pharmacokinetic properties.
This compound stands out due to its engineered sequence, which provides enhanced potency and efficacy compared to other interferons .
Properties
CAS No. |
118390-30-0 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



